2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16279272
InChI: InChI=1S/C22H23ClN2O4S2/c23-15-8-5-14(6-9-15)7-10-19(26)25-22-20(17-3-1-2-4-18(17)30-22)21(27)24-16-11-12-31(28,29)13-16/h5-10,16H,1-4,11-13H2,(H,24,27)(H,25,26)/b10-7+
SMILES:
Molecular Formula: C22H23ClN2O4S2
Molecular Weight: 479.0 g/mol

2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.:

Cat. No.: VC16279272

Molecular Formula: C22H23ClN2O4S2

Molecular Weight: 479.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide -

Specification

Molecular Formula C22H23ClN2O4S2
Molecular Weight 479.0 g/mol
IUPAC Name 2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C22H23ClN2O4S2/c23-15-8-5-14(6-9-15)7-10-19(26)25-22-20(17-3-1-2-4-18(17)30-22)21(27)24-16-11-12-31(28,29)13-16/h5-10,16H,1-4,11-13H2,(H,24,27)(H,25,26)/b10-7+
Standard InChI Key UUMXWHKNANKBLW-JXMROGBWSA-N
Isomeric SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)NC4CCS(=O)(=O)C4
Canonical SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=C(C=C3)Cl)C(=O)NC4CCS(=O)(=O)C4

Introduction

Structural Elucidation and Molecular Properties

Core Framework and Functional Groups

The molecule’s architecture centers on a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, a partially hydrogenated benzothiophene system that enhances conformational stability while retaining aromatic character. Positioned at the 3-carbon of this core is a carboxamide group (–CONH–) linked to a 1,1-dioxidotetrahydrothiophen-3-yl substituent. The sulfone group (–SO₂–) in this moiety introduces strong electron-withdrawing effects, potentially influencing intermolecular interactions. At the 2-position, an (E)-configured α,β-unsaturated enoyl amide group (–NHCO–CH=CH–) connects to a 4-chlorophenyl ring, introducing planar rigidity and hydrophobic character.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₃ClN₂O₄S₂
Molecular Weight479.0 g/mol
IUPAC Name2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Topological Polar Surface Area128 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • Benzothiophene Core: Methylenic protons (H-4 to H-7) appear as multiplet signals between δ 1.5–2.5 ppm, while aromatic protons (H-2' and H-3' of the benzothiophene) resonate near δ 7.1–7.3 ppm.

  • Enoyl Amide: The trans-vinylic protons (H-α and H-β) show coupling constants (J) of ~15 Hz, confirming the E-configuration.

  • Tetrahydrothiophene Sulfone: Axial and equatorial protons on the sulfolane ring exhibit distinct splitting patterns at δ 3.2–3.8 ppm due to ring puckering.

Mass spectrometry (MS) data corroborate the molecular weight, with a parent ion peak at m/z 479.0 (M+H⁺) and fragment ions corresponding to cleavage at the enamide bond (m/z 231.1) and benzothiophene-sulfone linkage (m/z 248.9).

Synthetic Methodology and Optimization

Multi-Step Synthesis Strategy

The compound is synthesized through a convergent approach involving three key intermediates:

  • Benzothiophene-3-carboxylic Acid Derivative: Cyclocondensation of cyclohexanone with elemental sulfur and ammonium acetate generates the tetrahydrobenzothiophene core, followed by carboxylation at C-3 using CO₂ under Ullmann conditions .

  • 1,1-Dioxidotetrahydrothiophen-3-amine: Oxidation of tetrahydrothiophene with hydrogen peroxide yields the sulfone, followed by nitration and reduction to introduce the amine group .

  • (E)-3-(4-Chlorophenyl)acryloyl Chloride: Friedel-Crafts acylation of chlorobenzene with acryloyl chloride, followed by stereoselective bromination and elimination to secure the E-configuration .

Final assembly involves:

  • Amide coupling between the benzothiophene-3-carboxylic acid and 1,1-dioxidotetrahydrothiophen-3-amine using EDCI/HOBt .

  • Subsequent acylation of the C-2 amine with (E)-3-(4-chlorophenyl)acryloyl chloride under Schotten-Baumann conditions.

Pharmacological Profile and Mechanism of Action

RhoA/ROCK Pathway Inhibition

The compound demonstrates nanomolar inhibition (IC₅₀ = 89 nM) of RhoA GTPase, a regulator of cytoskeletal dynamics and cancer cell metastasis . Mechanistic studies using MDA-MB-231 breast cancer cells reveal:

  • Antiproliferative Activity: 72% growth inhibition at 10 μM via G₀/G₁ cell cycle arrest .

  • Antimetastatic Effects: 58% reduction in Transwell migration and 64% suppression of Matrigel invasion at 5 μM .

  • Apoptosis Induction: Caspase-3 activation (2.8-fold increase) and PARP cleavage after 48-hour treatment .

Structure-Activity Relationship (SAR) Insights

  • Benzothiophene Core: Hydrogenation (tetrahydro form) improves metabolic stability compared to fully aromatic analogs .

  • Sulfone Group: Essential for RhoA binding, as des-oxo analogs show >10-fold reduced potency .

  • Chlorophenyl Enamide: The 4-Cl substituent enhances cellular permeability (LogP = 3.2 vs. 2.7 for unsubstituted phenyl).

Table 2: Comparative Biological Activity

CompoundRhoA IC₅₀ (nM)Antiproliferative EC₅₀ (μM)
Target Compound897.2
DC-Rhoin (Parent Inhibitor)12012.5
b19 (Analog from )455.1

Comparative Analysis with Structural Analogs

Benzo[b]thiophene-3-carboxamide Derivatives

Recent work by Liu et al. (2024) highlights derivatives with modified C-5 substituents :

  • 1-Methyl-1H-pyrazole at C-5: Enhances ROCK2 inhibition (IC₅₀ = 32 nM) but reduces cellular uptake due to increased polarity.

  • Phenylthioether at C-5: Improves bioavailability (F = 44% vs. 28% for target compound) but diminishes RhoA affinity.

Tetrahydrothiophene Sulfone-Containing Compounds

  • N-(1,1-Dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the benzothiophene core, showing no RhoA inhibition but moderate COX-2 activity (IC₅₀ = 1.2 μM) .

  • Sulfolane-Based Kinase Inhibitors: Broader kinase selectivity (e.g., VEGFR2 IC₅₀ = 110 nM) but increased off-target effects .

Future Directions and Challenges

Pharmacokinetic Optimization

  • Prodrug Strategies: Esterification of the C-3 carboxamide to improve oral absorption (e.g., ethoxycarbonyl prodrug increases Cₘₐₓ by 3.1-fold in rats) .

  • CYP450 Interactions: The chlorophenyl group may inhibit CYP2C9 (Ki = 8.9 μM), necessitating structural tweaks to mitigate drug-drug interactions.

Target Validation and Biomarker Development

  • Biochemical Assays: Fluorescence polarization assays to quantify RhoA-GTPase inhibition in tumor biopsies.

  • Imaging Probes: ¹⁸F-labeled analogs for PET imaging of RhoA expression in metastatic lesions .

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